molecular formula C13H20N2O3S B14422161 N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide CAS No. 85344-43-0

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide

Cat. No.: B14422161
CAS No.: 85344-43-0
M. Wt: 284.38 g/mol
InChI Key: DSBHBZWQAIDWTH-UHFFFAOYSA-N
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Description

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide is an organic compound that features a benzamide core with a tert-butylsulfamoyl group attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide can be achieved through a multi-step process. One common method involves the Ritter reaction, where a nitrile reacts with a tertiary alcohol in the presence of a strong acid to form the desired amide . The reaction typically requires a catalyst such as sulfated polyborate, which provides both Lewis and Bronsted acidity, facilitating the reaction under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like silica-supported sulfonic acid or silica-bonded N-propyl sulphamic acid can be employed to improve the reaction’s scalability and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: N-bromosuccinimide, sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This inhibition can occur through the formation of covalent bonds or reversible interactions, depending on the specific target and reaction conditions .

Properties

CAS No.

85344-43-0

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

N-[2-(tert-butylsulfamoyl)ethyl]benzamide

InChI

InChI=1S/C13H20N2O3S/c1-13(2,3)15-19(17,18)10-9-14-12(16)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3,(H,14,16)

InChI Key

DSBHBZWQAIDWTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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